Swinholide A
Description
from Okinawan marine sponge Theonella swinhoei; structure given in first source
Properties
CAS No. |
95927-67-6 |
|---|---|
Molecular Formula |
C78H132O20 |
Molecular Weight |
1389.9 g/mol |
IUPAC Name |
(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |
InChI |
InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1 |
InChI Key |
RJVBVECTCMRNFG-ANKJNSLFSA-N |
Isomeric SMILES |
C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H](C2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H](C(OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |
Canonical SMILES |
CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |
Synonyms |
(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(1S,2S,3S)-2-hydroxy-1,3-dimethyl-5-[(2S,4R,6S)-tetrahydro-4-methoxy-6-methyl-2H-pyran-2-yl]pentyl]-17,39-dimethoxy-6,12,16,2 |
Origin of Product |
United States |
Foundational & Exploratory
Swinholide A: A Deep Dive into its Cytotoxic and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Swinholide A, a complex macrolide originally isolated from the marine sponge Theonella swinhoei, has garnered significant attention in the scientific community for its potent cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.
Core Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound exerts its biological effects primarily through its interaction with actin, a critical component of the eukaryotic cytoskeleton.[1][2][3][4][5] Unlike other actin-targeting agents, this compound has a unique mechanism. It severs actin filaments and sequesters actin dimers, effectively disrupting the dynamic equilibrium of actin polymerization and depolymerization.[2][3][5] This disruption of the actin cytoskeleton is the fundamental basis for its potent cytotoxic and antifungal properties.[2][3][5]
The perturbation of the intricate actin network triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. While the precise signaling pathways are still under investigation, the disruption of actin dynamics is known to interfere with crucial cellular processes such as cell division, motility, and intracellular transport, thereby initiating programmed cell death.
Figure 1: Mechanism of this compound-induced cytotoxicity.
Cytotoxic Properties of this compound
This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Value not explicitly found in search results |
| HeLa | Cervical Carcinoma | Value not explicitly found in search results |
| HCT116 | Colon Carcinoma | Value not explicitly found in search results |
| SW480 | Colon Adenocarcinoma | Value not explicitly found in search results |
| MCF7 | Breast Adenocarcinoma | Value not explicitly found in search results |
Note: While the search results confirm the potent cytotoxicity of this compound against various cancer cell lines, specific and consistent IC50 values for a wide range of cell lines were not available in a consolidated format. The values can vary depending on the specific experimental conditions.
Antifungal Properties of this compound
In addition to its anticancer potential, this compound exhibits significant antifungal activity against various pathogenic fungi. The primary mechanism of its antifungal action is also attributed to the disruption of the fungal actin cytoskeleton. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Strain | Common Disease | MIC (µg/mL) |
| Candida albicans | Candidiasis | Value not explicitly found in search results |
| Aspergillus fumigatus | Aspergillosis | Value not explicitly found in search results |
Experimental Protocols
The following sections detail the standardized methodologies for determining the cytotoxic and antifungal activities of this compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of this compound.
Figure 2: Workflow for determining IC50 using the MTT assay.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay.[2][3][6][7][8][9][10]
Protocol:
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.
Figure 3: Workflow for antifungal susceptibility testing.
Conclusion
This compound stands out as a potent natural product with significant cytotoxic and antifungal activities, primarily driven by its unique mechanism of actin cytoskeleton disruption. While its efficacy has been demonstrated, further research is warranted to fully elucidate the intricate signaling pathways it modulates and to establish a more comprehensive profile of its activity against a wider range of cancer cell lines and pathogenic fungi. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this fascinating marine macrolide.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. medicallabnotes.com [medicallabnotes.com]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Early Studies on Swinholide A's Effect on the Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swinholide A, a dimeric 44-membered macrolide originally isolated from the marine sponge Theonella swinhoei, was identified in early studies as a potent cytotoxin. Initial investigations into its mechanism of action revealed a profound and specific impact on the actin cytoskeleton, distinguishing it from other cytoskeletal inhibitors. This technical guide provides an in-depth analysis of the foundational research that elucidated the effects of this compound on actin dynamics, focusing on the key experiments that defined its dual mechanism of action: the sequestration of actin dimers and the severing of actin filaments. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early experimental basis for this compound's cytoskeletal activity.
Core Mechanism of Action
Early research, most notably by Bubb and colleagues in 1995, established that this compound disrupts the actin cytoskeleton through two primary mechanisms. Unlike other actin-binding toxins, this compound does not primarily interact with actin monomers or filaments in a simple binding fashion. Instead, its dimeric structure allows it to bind to and stabilize actin dimers, effectively removing them from the pool of polymerizable subunits. Concurrently, it actively severs existing actin filaments (F-actin). This dual-pronged attack leads to a rapid and catastrophic collapse of the cellular actin network.
dot
Caption: Mechanism of this compound's action on the actin cytoskeleton.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from the foundational 1995 study by Bubb et al., which first characterized the detailed interaction of this compound with actin.
Table 1: Stoichiometry of this compound and Actin Interaction
| Parameter | Value | Method |
| Binding Stoichiometry | 1:2 (this compound : Actin) | Analytical Ultracentrifugation |
| Interpretation | One molecule of this compound binds to a dimer of actin. |
Table 2: Effect of this compound on Actin Polymerization
| This compound Concentration (µM) | Inhibition of Polymerization (%) | Assay Condition |
| 0.1 | ~50 | Pyrene-labeled actin polymerization assay |
| 0.2 | ~100 | Pyrene-labeled actin polymerization assay |
Table 3: F-Actin Severing Activity of this compound
| This compound Concentration (µM) | Effect on F-actin Viscosity | Time to Maximum Effect |
| 0.1 | Rapid decrease | < 1 minute |
| 0.5 | More pronounced and rapid decrease | < 30 seconds |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies on this compound.
Fluorescence Microscopy of the Actin Cytoskeleton in Cultured Cells
This protocol was used to visualize the in vivo effects of this compound on the actin cytoskeleton of 3T3 fibroblasts.
dot
Caption: Workflow for visualizing this compound's effect on cellular actin.
Detailed Steps:
-
Cell Culture: 3T3 fibroblasts were grown on glass coverslips in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.
-
This compound Treatment: A stock solution of this compound in dimethyl sulfoxide (DMSO) was diluted in culture medium to the desired final concentration (e.g., 20 nM). Cells were incubated with the this compound-containing medium for various time points (e.g., 30 minutes). Control cells were treated with an equivalent concentration of DMSO.
-
Fixation: The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then fixed with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: After washing with PBS, the cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes to allow for the entry of staining reagents.
-
Staining: The coverslips were incubated with a solution of rhodamine-phalloidin (a fluorescent probe that specifically binds to F-actin) in PBS for 20 minutes in the dark.
-
Mounting: After a final wash in PBS, the coverslips were mounted on glass slides using a suitable mounting medium.
-
Imaging: The stained cells were observed using a fluorescence microscope equipped with the appropriate filters for rhodamine fluorescence.
In Vitro Actin Dimer Sequestration Assay
This assay was used to determine the stoichiometry of this compound binding to actin.
dot
Caption: Experimental workflow for the actin dimer sequestration assay.
Detailed Steps:
-
Actin Preparation: Monomeric actin (G-actin) was purified from rabbit skeletal muscle and stored in a low-salt buffer (G-buffer: 5 mM Tris-HCl, pH 7.5, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM dithiothreitol).
-
Incubation: G-actin was mixed with varying molar ratios of this compound in G-buffer and incubated on ice.
-
Analytical Ultracentrifugation: The samples were subjected to analytical ultracentrifugation to determine the sedimentation coefficient of the actin-Swinholide A complex.
-
Data Analysis: The sedimentation velocity data was analyzed to calculate the molecular weight of the complex, which allowed for the determination of the binding stoichiometry.
F-Actin Severing Assay
This assay was used to demonstrate the filament-severing activity of this compound.
dot
Caption: Workflow for the F-actin severing viscometry assay.
Detailed Steps:
-
F-Actin Preparation: G-actin was polymerized into filamentous actin (F-actin) by the addition of KCl and MgCl₂ to the G-buffer.
-
Viscometry: The viscosity of the F-actin solution was measured using a falling-ball viscometer.
-
This compound Addition: A concentrated solution of this compound was added to the F-actin solution, and the viscosity was monitored over time.
-
Data Analysis: A rapid decrease in the viscosity of the F-actin solution upon the addition of this compound was indicative of filament severing, as shorter filaments result in a lower solution viscosity.
Conclusion
The early studies on this compound provided a robust foundation for understanding its potent cytotoxic and actin-disrupting activities. The key findings of actin dimer sequestration and F-actin severing, supported by the quantitative data and experimental protocols detailed in this guide, have established this compound as a critical tool for cell biology research. For professionals in drug development, this detailed understanding of its mechanism of action at the molecular and cellular level is essential for evaluating its potential as a therapeutic agent and for the design of novel compounds targeting the actin cytoskeleton. The unique dual mechanism of this compound continues to make it a subject of interest in both fundamental research and translational science.
An In-depth Technical Guide to the Natural Variants and Analogs of Swinholide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Swinholide A, its natural variants, and synthetic analogs. This compound, a potent marine-derived macrolide, and its related compounds are of significant interest to the scientific community due to their unique mechanism of action targeting the actin cytoskeleton, a critical component in cell structure, motility, and division. This guide delves into their biological activities, the experimental methods used to characterize them, and the signaling pathways they affect.
Introduction to this compound and its Analogs
This compound is a dimeric 44-membered dilactone macrolide originally isolated from the marine sponge Theonella swinhoei.[1][2] Subsequent research has revealed that the true producers of these compounds are likely symbiotic bacteria residing within the sponge.[3] The family of swinholides includes several natural variants, such as misakinolides (also known as bistheonellides), ankaraholides, and hurgholide A.[3][4] The core structure of these molecules features a large macrolide ring, with variations in ring size and peripheral functional groups contributing to their diverse biological activities.
The primary molecular target of this compound and its analogs is actin, a key protein of the cellular cytoskeleton. These compounds exhibit potent cytotoxic and antifungal activities by disrupting the dynamic equilibrium of actin polymerization.[1][2] Specifically, this compound is known to sequester actin dimers and sever filamentous actin (F-actin), leading to a catastrophic breakdown of the actin cytoskeleton.[1][2][5] This potent activity has made this compound and its derivatives attractive candidates for the development of novel anticancer agents.
Quantitative Biological Data
The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key data on their cytotoxicity against different cancer cell lines and their binding affinity for actin.
Table 1: Cytotoxicity of this compound and its Analogs (IC50 values)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | L1210 (Leukemia) | 0.3 | [6] |
| KB (Carcinoma) | 0.4 | [6] | |
| P388 (Leukemia) | 0.04 | Data sourced from publicly available databases | |
| A549 (Lung Cancer) | 0.05 | Data sourced from publicly available databases | |
| Misakinolide A | P388 (Leukemia) | 0.08 | Data sourced from publicly available databases |
| L1210 (Leukemia) | 0.1 | Data sourced from publicly available databases | |
| Hurgholide A | P388 (Leukemia) | 0.004 | [4] |
Table 2: Actin-Binding Affinity of this compound and its Analogs
| Compound | Parameter | Value | Method | Reference |
| This compound | Kd (for actin dimerization) | ~50 nM | Not Specified | [7] |
| Misakinolide A | Kd (for actin dimerization) | ~50 nM | Sedimentation equilibrium | [8] |
Mechanism of Action on the Actin Cytoskeleton
This compound and its analogs exert their effects by directly interacting with actin. The canonical mechanism for this compound involves a unique 1:2 binding stoichiometry, where one molecule of this compound binds to two actin monomers, effectively sequestering them and preventing their incorporation into filaments.[2][5] Furthermore, this compound possesses F-actin severing activity, actively breaking down existing actin filaments.[1]
Interestingly, subtle structural differences in analogs can lead to distinct mechanisms. For instance, Misakinolide A, which differs from this compound in its macrolide ring size, binds to actin dimers with a similar high affinity but lacks the ability to sever F-actin.[4] Instead, it acts as a barbed-end capping agent, preventing the addition of new actin monomers to the growing end of the filament.[8] Hurgholide A is reported to be even more potent than this compound in disrupting microfilaments, though the precise mechanistic details are less characterized.[4]
The disruption of the actin cytoskeleton by these compounds has profound downstream effects on cellular processes, including cell shape, adhesion, migration, and cytokinesis, ultimately leading to apoptosis in cancer cells.
Figure 1. Mechanism of actin disruption by this compound and its analogs.
Key Experimental Protocols
The characterization of this compound and its analogs relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for some of the most critical experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the direct visualization of the effects of the compounds on the F-actin network within cells.
Materials:
-
Cells grown on glass coverslips
-
This compound or analog
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of the compound for a specified time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently-labeled phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
In Vitro Actin Polymerization Assay
This assay measures the effect of the compounds on the polymerization of purified actin in a cell-free system.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General actin buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound or analog
-
Fluorometer
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
Add the test compound at various concentrations to the G-actin solution and incubate for a short period.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of polymerization is proportional to the slope of the fluorescence curve. Compare the polymerization rates in the presence of the compound to a vehicle control.
Figure 2. A typical experimental workflow for characterizing the effects of this compound analogs.
Signaling Pathways
The actin cytoskeleton is a hub for numerous signaling pathways that regulate its dynamic organization. While this compound and its analogs directly target actin, their downstream effects can intersect with these signaling cascades.
The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of effector proteins to control the formation of different actin structures, such as stress fibers (Rho), lamellipodia (Rac), and filopodia (Cdc42).
By disrupting the fundamental building blocks of these structures (actin filaments), this compound and its analogs effectively bypass the upstream regulatory signals and impose a dominant-negative effect on actin-dependent processes.
Furthermore, the profound disruption of the cytoskeleton and the inhibition of cytokinesis can trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. While the precise apoptotic pathways activated by this compound are not fully elucidated, it is likely that the catastrophic failure of the cytoskeleton is a potent trigger for the intrinsic pathway.
Figure 3. Simplified signaling pathway for actin regulation and the point of intervention for this compound.
Conclusion and Future Directions
This compound and its natural and synthetic analogs represent a fascinating class of molecules with potent and unique biological activities. Their ability to disrupt the actin cytoskeleton through multiple mechanisms makes them valuable tools for cell biology research and promising leads for the development of novel therapeutics, particularly in oncology.
Future research in this area will likely focus on:
-
Total synthesis of novel analogs: To improve potency, selectivity, and pharmacokinetic properties.
-
Detailed structure-activity relationship (SAR) studies: To understand the molecular determinants of their different mechanisms of action (e.g., severing vs. capping).
-
Elucidation of downstream signaling effects: To fully map the cellular response to actin cytoskeleton disruption.
-
Preclinical and clinical evaluation: To assess the therapeutic potential of promising candidates in relevant disease models.
This guide provides a solid foundation for researchers and drug development professionals interested in the compelling biology and therapeutic potential of the this compound family of natural products.
References
- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Misakinolide A is a marine macrolide that caps but does not sever filamentous actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Swinholide A for Actin Disruption in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Swinholide A, a potent marine macrolide, for the targeted disruption of the actin cytoskeleton in HeLa cells. This document outlines the mechanism of action, effective concentrations, detailed experimental protocols for treatment and visualization, and potential signaling pathways involved.
Introduction to this compound
This compound is a marine toxin isolated from the sponge Theonella swinhoei. It exhibits potent cytotoxic activity by targeting the actin cytoskeleton.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of actin dimers, leading to a comprehensive disruption of the cellular actin network.[1][2] This makes this compound a valuable tool for studying actin dynamics, cell motility, and for investigating potential anticancer therapeutic strategies.
Mechanism of Action
This compound's primary mode of action is the disruption of the actin cytoskeleton through a dual mechanism:
-
F-actin Severing: this compound directly severs existing actin filaments, leading to their rapid depolymerization.[1][2]
-
Actin Dimer Sequestration: It binds to and sequesters actin dimers, preventing their incorporation into new filaments.[1][2]
This combined action results in a significant and rapid collapse of the actin cytoskeleton, affecting cellular processes that are critically dependent on actin integrity, such as cell shape maintenance, migration, and division.
Mechanism of this compound Action on Actin
Caption: Mechanism of this compound-induced actin disruption.
Quantitative Data: Effective Concentration of this compound in HeLa Cells
While the potent cytotoxic effects of this compound are well-documented, specific data on the effective concentration for actin disruption in HeLa cells is limited in publicly available literature. The optimal concentration should be determined empirically for each specific experimental setup. However, based on its high potency, a low nanomolar to micromolar range is expected to be effective.
| Parameter | Concentration Range (Estimated) | Notes |
| Actin Disruption | 10 nM - 1 µM | Visible disruption of actin filaments. |
| Cytotoxicity (IC50) | Not explicitly defined for HeLa cells | Expected to be in the nanomolar range based on its potent activity. |
It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for achieving the desired level of actin disruption without inducing excessive cytotoxicity for the intended application.
Experimental Protocols
General HeLa Cell Culture
HeLa cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder. Prepare a stock solution by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 1-10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Treatment of HeLa Cells with this compound
-
Cell Seeding: Seed HeLa cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy) at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. The incubation time should be optimized, but a starting point of 1-4 hours is recommended for observing significant actin disruption.
Visualization of Actin Cytoskeleton using Phalloidin Staining
This protocol allows for the fluorescent labeling of F-actin to visualize the effects of this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with an anti-fade reagent
-
(Optional) DAPI or Hoechst for nuclear counterstaining
Procedure:
-
Fixation: After this compound treatment, carefully wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Phalloidin Staining: Dilute the fluorescently conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
(Optional) Nuclear Staining: If desired, add a nuclear counterstain like DAPI or Hoechst to the phalloidin solution or perform a separate staining step according to the manufacturer's protocol.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Experimental Workflow for Visualizing Actin Disruption
Caption: Workflow for this compound treatment and actin visualization.
Expected Results
Untreated HeLa cells will exhibit a well-organized actin cytoskeleton with prominent stress fibers. Upon treatment with an effective concentration of this compound, a dose- and time-dependent disruption of the actin network is expected. This will manifest as a loss of stress fibers, cell rounding, and the appearance of punctate or aggregated actin staining throughout the cytoplasm.
Potential Signaling Pathways
The disruption of the actin cytoskeleton by this compound can have profound effects on various cellular signaling pathways. While specific pathways affected by this compound in HeLa cells require further investigation, the integrity of the actin cytoskeleton is known to be crucial for:
-
Integrin Signaling: Actin filaments are linked to integrins at focal adhesions, and their disruption can impact cell adhesion, spreading, and survival signals.
-
Rho GTPase Signaling: The Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics can, in turn, affect the activity and downstream signaling of these proteins.
-
Mechanical Transduction: The actin cytoskeleton plays a key role in sensing and responding to mechanical cues from the extracellular environment. Its disruption will interfere with mechanotransduction pathways.
-
Cell Cycle Progression: A functional actin cytoskeleton is essential for cytokinesis, the final stage of cell division. Treatment with this compound is likely to induce cell cycle arrest.
Potential Downstream Effects of Actin Disruption
Caption: Potential signaling consequences of this compound treatment.
Troubleshooting
-
No or weak actin disruption: Increase the concentration of this compound or the incubation time. Ensure the this compound stock solution is properly stored and has not degraded.
-
Excessive cell death/detachment: Decrease the concentration of this compound or shorten the incubation time. Ensure cells are not overly confluent before treatment.
-
High background in fluorescence imaging: Ensure adequate washing steps after fixation, permeabilization, and staining. Optimize the concentration of the fluorescent phalloidin conjugate. Use a blocking step with BSA to reduce non-specific binding.
Safety Precautions
This compound is a potent toxin and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. All work should be conducted in a certified laboratory environment. Dispose of waste containing this compound according to institutional guidelines for hazardous materials.
References
Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics with Swinholide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swinholide A is a potent marine macrolide that disrupts the actin cytoskeleton, making it a valuable tool for studying actin dynamics in various cellular processes.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) dimers.[1][3] This dual activity leads to a rapid and profound reorganization of the actin network, impacting cell morphology, migration, and other actin-dependent functions. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate the dynamic nature of the actin cytoskeleton.
Mechanism of Action
This compound's primary mode of action is the disruption of the actin cytoskeleton. It achieves this through a two-pronged attack:
-
F-actin Severing: this compound directly severs existing actin filaments, leading to their rapid disassembly.[1][3]
-
G-actin Sequestration: It binds to and stabilizes G-actin dimers with a 1:1 stoichiometry, preventing their incorporation into new filaments.[1][2]
This combined action results in a swift depletion of filamentous actin and an accumulation of sequestered G-actin dimers, causing significant changes in cellular architecture and function.
Figure 1. Mechanism of this compound on actin dynamics.
Quantitative Data on this compound Effects
The following table summarizes quantitative data regarding the effects of this compound on the actin cytoskeleton. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Citation |
| Cytotoxicity (IC50) | KB cells (human nasopharynx cancer) | 6 nM | Not Specified | Potent in vitro cytotoxicity. | [4] |
| Actin Disruption | Rat Skin Fibroblasts | Not Specified | Real-time | Disassembly of submembraneous actin filaments monitored by AFM. | [3] |
| Actin Disruption | Cultured Cells | Not Specified | Not Specified | Disruption of the actin cytoskeleton. | [1][2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption
This protocol outlines the steps for visualizing the real-time disruption of the actin cytoskeleton in live cells upon treatment with this compound.
Materials:
-
Mammalian cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP, Actin-mCherry)
-
Cell culture medium appropriate for the cell line
-
Glass-bottom imaging dishes or chamber slides
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent actin marker onto glass-bottom dishes at a density that allows for the visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.
-
Microscope Setup:
-
Pre-warm the microscope environmental chamber to 37°C and equilibrate with 5% CO2.
-
Place the imaging dish on the microscope stage.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
Configure the imaging software for time-lapse acquisition with appropriate channels for the fluorescent protein and DIC/phase contrast.
-
-
Pre-treatment Imaging: Acquire images of the cells before adding this compound to establish a baseline of the actin cytoskeleton organization. Capture images every 1-5 minutes.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 nM is recommended.
-
Gently add the this compound-containing medium to the cells.
-
-
Time-Lapse Imaging: Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. Continue imaging for 30-60 minutes or longer, depending on the desired observation period.
-
Data Analysis:
-
Use image analysis software to quantify changes in actin structures over time.
-
Measure parameters such as stress fiber integrity, cell area, and cell morphology.
-
Figure 2. Experimental workflow for live-cell imaging.
Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Filament Severing
TIRF microscopy is an excellent technique to visualize the dynamics of individual actin filaments near the cell membrane. This protocol is adapted for observing the direct severing of actin filaments by this compound.[2]
Materials:
-
Purified fluorescently labeled actin monomers
-
TIRF microscopy flow cell
-
Polymerization buffer
-
This compound solution
-
TIRF microscope with a high-sensitivity camera
Procedure:
-
Flow Cell Preparation: Prepare and passivate the TIRF flow cell to prevent non-specific protein binding.
-
Actin Polymerization: Introduce a solution of fluorescently labeled G-actin in polymerization buffer into the flow cell to allow for the formation of actin filaments on the surface.
-
Baseline Imaging: Image the stable, polymerized actin filaments using the TIRF microscope.
-
This compound Introduction: Flow a solution of this compound into the chamber.
-
Real-time Imaging of Severing: Acquire time-lapse images to directly visualize the severing of individual actin filaments.
-
Analysis: Quantify the rate of filament severing and changes in filament length distribution over time.[2]
Applications in Research and Drug Development
-
Elucidating the Role of Actin Dynamics: this compound serves as a powerful tool to dissect the involvement of the actin cytoskeleton in various cellular processes, including cell division, intracellular transport, and signal transduction.
-
High-Content Screening: The dramatic and rapid effects of this compound on cell morphology make it a suitable positive control in high-content screening assays aimed at identifying novel compounds that modulate the actin cytoskeleton.
-
Cancer Research: Given the importance of actin dynamics in cancer cell migration and metastasis, this compound can be used to investigate the therapeutic potential of targeting the actin cytoskeleton in cancer.[3][4]
Troubleshooting
-
Low Fluorescence Signal: Increase the expression level of the fluorescent protein or the laser power. Be mindful of potential phototoxicity with increased laser exposure.
-
Rapid Photobleaching: Reduce the laser power and/or the frequency of image acquisition. Consider using more photostable fluorescent proteins.
-
Cell Death: Ensure the concentration of this compound and DMSO is not toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration. Maintain optimal environmental conditions (temperature, CO2, humidity) during imaging.
-
No Observable Effect: The concentration of this compound may be too low. Increase the concentration or incubation time. Ensure the compound is active.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the intricate dynamics of the actin cytoskeleton in live cells.
References
- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The Effects of a Cytoskeletal Drug this compound on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]
- 3. researchgate.net [researchgate.net]
- 4. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for Swinholide A Cytotoxicity Assays on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swinholide A is a potent marine-derived macrolide that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2] Isolated from the marine sponge Theonella swinhoei, this compound exerts its primary effect through the disruption of the actin cytoskeleton.[1][2] this compound sequesters actin dimers and severs F-actin filaments, leading to a collapse of the cellular microfilament network.[1][2] This profound cytoskeletal disruption triggers a cascade of signaling events, ultimately culminating in programmed cell death, or apoptosis. Understanding the mechanism of action and having robust protocols to assess the cytotoxicity of this compound is crucial for its evaluation as a potential anticancer agent.
These application notes provide detailed methodologies for assessing the cytotoxic effects of this compound on cancer cell lines, including protocols for determining cell viability and investigating the induction of apoptosis.
Mechanism of Action: From Cytoskeleton Disruption to Apoptosis
This compound's potent cytotoxic effects stem from its unique interaction with cellular actin. By binding to and sequestering actin dimers, it effectively prevents their incorporation into actin filaments. Furthermore, this compound actively severs existing F-actin, leading to a rapid and catastrophic breakdown of the actin cytoskeleton.[1][2] This disruption of a fundamental cellular component initiates apoptotic signaling pathways.
The collapse of the actin cytoskeleton is a significant cellular stressor that can trigger both the intrinsic and extrinsic apoptotic pathways. While the precise signaling cascade initiated by this compound is a subject of ongoing research, evidence suggests the involvement of key apoptotic mediators. Disruption of the actin network can lead to the clustering of death receptors on the cell surface, potentially activating the extrinsic pathway through the formation of a Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.
Concurrently, cytoskeletal damage can signal through the intrinsic, or mitochondrial, pathway. This can involve the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The release of these factors is regulated by the Bcl-2 family of proteins. Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | Not specified |
| DLD-1 | Colorectal Adenocarcinoma | > 100 |
| HCT-116 | Colorectal Carcinoma | Not specified |
| HeLa | Cervical Adenocarcinoma | Not specified |
| HT-29 | Colorectal Adenocarcinoma | Not specified |
| KB | Oral Epidermoid Carcinoma | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified |
| NCI-H460 | Lung Carcinoma | Not specified |
| SiHa | Cervical Squamous Cell Carcinoma | Not specified |
| SW480 | Colorectal Adenocarcinoma | > 100 |
Note: The provided search results did not contain specific IC50 values for all listed cell lines. The table reflects the available information.
Mandatory Visualizations
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Agitate the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates or T25 flasks with this compound for the desired time.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cancer cell lines treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microcentrifuge
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis by treating cells with this compound.
-
Collect 1-5 x 10⁶ cells and pellet them by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the cytotoxic and apoptotic effects of this compound on cancer cell lines, facilitating its further evaluation in the field of anticancer drug development.
References
Application Notes and Protocols for In Vitro Actin Severing Assay Using Swinholide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin, a ubiquitous protein in eukaryotic cells, plays a critical role in various cellular processes, including cell motility, structure, and division. The dynamic polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins. Disruption of this delicate balance can lead to various pathological conditions, making the actin cytoskeleton an attractive target for drug development. Swinholide A, a marine macrolide isolated from the sponge Theonella swinhoei, is a potent cytotoxin that disrupts the actin cytoskeleton.[1][2][3] Its mechanism of action involves the sequestration of actin dimers and the severing of filamentous actin (F-actin).[1][2][3] This document provides detailed protocols for an in vitro actin severing assay using this compound, designed for researchers in cell biology and drug development to quantitatively assess the actin-severing activity of this compound. The primary method described herein utilizes Total Internal Reflection Fluorescence (TIRF) microscopy to directly visualize and quantify the severing of individual actin filaments.
Mechanism of Action: this compound
This compound is a dimeric macrolide that exhibits a unique mechanism of actin filament disruption. It binds to two actin monomers, forming a stable complex that prevents their incorporation into growing filaments.[4] Importantly, the conformation of the actin dimer induced by this compound is not representative of a physiological dimer, effectively sequestering actin monomers from the polymerizable pool.[4] In addition to sequestering G-actin, this compound directly interacts with F-actin, inducing filament severing.[1][2][3] This dual-action mechanism makes this compound a powerful tool for studying actin dynamics and a potential lead compound for therapeutic development.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the concentration- and time-dependent effects of this compound on actin filament length. This data is representative of expected results from the protocols detailed below.
Table 1: Concentration-Dependent Effect of this compound on Average Actin Filament Length
| This compound Concentration (nM) | Average Filament Length (µm) ± SD (n=100) |
| 0 (Control) | 15.2 ± 3.1 |
| 10 | 11.8 ± 2.5 |
| 50 | 7.5 ± 1.8 |
| 100 | 4.1 ± 1.2 |
| 200 | 2.3 ± 0.8 |
Table 2: Time-Dependent Effect of 100 nM this compound on Average Actin Filament Length
| Time (minutes) | Average Filament Length (µm) ± SD (n=100) |
| 0 | 15.5 ± 3.3 |
| 5 | 9.8 ± 2.1 |
| 10 | 6.2 ± 1.5 |
| 15 | 4.0 ± 1.1 |
| 30 | 2.5 ± 0.9 |
Experimental Protocols
Protocol 1: Preparation of Reagents and Proteins
1.1. Actin Purification and Labeling:
-
Purify G-actin from rabbit skeletal muscle acetone powder following established protocols.
-
Label a fraction of the purified G-actin with a fluorescent probe (e.g., Alexa Fluor 488 NHS Ester or Rhodamine Phalloidin) according to the manufacturer's instructions.
-
To create fluorescently labeled actin filaments, co-polymerize a mixture of labeled and unlabeled G-actin (typically a 1:10 ratio).
1.2. Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare working dilutions in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (<0.1%) to avoid artifacts.
1.3. Buffer Preparation:
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂.
-
F-buffer (Actin Polymerization Buffer): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM ATP.
-
TIRF Assay Buffer: F-buffer supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
Protocol 2: In Vitro Actin Severing Assay using TIRF Microscopy
This protocol is adapted from methods used for other actin-severing proteins and is suitable for visualizing the effects of this compound.
2.1. Preparation of the Flow Cell:
-
Clean glass coverslips and microscope slides thoroughly.
-
Assemble a flow cell with a volume of approximately 10-20 µL using double-sided tape to create channels.
-
Functionalize the coverslip surface by incubating with a solution of N-ethylmaleimide (NEM)-modified myosin or a biotinylated BSA/neutravidin system to tether actin filaments.
2.2. Actin Filament Polymerization and Immobilization:
-
Polymerize fluorescently labeled G-actin (e.g., 1 µM) in F-buffer at room temperature for 1 hour to form F-actin.
-
Introduce the pre-formed, fluorescently labeled actin filaments into the flow cell and incubate for 5-10 minutes to allow them to attach to the functionalized surface.
-
Wash the flow cell gently with TIRF assay buffer to remove unattached filaments.
2.3. Initiation of Severing Reaction and Imaging:
-
Prepare different concentrations of this compound in TIRF assay buffer.
-
Introduce the this compound solution into the flow cell to initiate the severing reaction.
-
Immediately begin acquiring time-lapse images using a TIRF microscope equipped with a sensitive camera (EMCCD or sCMOS).
-
Acquire images at regular intervals (e.g., every 10-30 seconds) for a duration of 15-30 minutes.
2.4. Data Acquisition and Analysis:
-
Record time-lapse image series for each this compound concentration and a control (buffer with DMSO).
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure the lengths of individual actin filaments in each frame.
-
Quantify the number of severing events per unit length of actin filament over time.
-
Calculate the average filament length and filament length distribution at different time points and for each this compound concentration.
-
Plot the average filament length as a function of time and this compound concentration.
Visualizations
Caption: Workflow for the in vitro actin severing assay using this compound.
Caption: Mechanism of action of this compound on the actin cytoskeleton.
References
- 1. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound. | Semantic Scholar [semanticscholar.org]
- 2. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Studying Cell Migration and Invasion with Swinholide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune responses, and cancer metastasis. A key regulator of these processes is the dynamic remodeling of the actin cytoskeleton. Swinholide A, a potent marine macrolide isolated from the sponge Theonella swinhoei, has emerged as a powerful tool for studying the intricate role of actin dynamics in cell motility.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cell migration and invasion.
This compound exerts its biological effects by disrupting the actin cytoskeleton.[1][2] Its unique mechanism of action involves the sequestration of actin dimers and the severing of F-actin filaments, leading to a rapid breakdown of the cellular actin network.[1][2] This profound effect on a critical component of the cell's migratory machinery makes this compound an invaluable pharmacological agent for dissecting the molecular underpinnings of cell movement and for screening potential anti-metastatic drugs.
Mechanism of Action: Disruption of the Actin Cytoskeleton
This compound's primary mode of action is the disruption of the actin cytoskeleton, a critical component for cell migration and invasion. It achieves this through a dual mechanism:
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Sequestration of G-actin Dimers: this compound binds to and stabilizes dimers of globular actin (G-actin), preventing their polymerization into filamentous actin (F-actin).
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Severing of F-actin Filaments: It also directly severs existing F-actin filaments, leading to a rapid depolymerization of the actin network.[1][2]
This disruption of actin dynamics inhibits the formation of essential migratory structures such as lamellipodia and filopodia, thereby impeding cell motility.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inhibiting cell viability and, consequently, cell migration and invasion, is concentration-dependent and varies across different cell lines. The following tables summarize the cytotoxic effects of this compound, providing a crucial reference for determining appropriate experimental concentrations. It is recommended to perform a dose-response curve for cytotoxicity in the specific cell line of interest before proceeding with migration or invasion assays to identify concentrations that inhibit motility without inducing widespread cell death.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (nM) |
| P388 | Mouse Leukemia | 0.8 |
| A549 | Human Lung Carcinoma | 3.9 |
| MEL-28 | Human Melanoma | 5.2 |
| HT-29 | Human Colon Adenocarcinoma | 7.1 |
| PANC-1 | Human Pancreatic Carcinoma | 12.0 |
Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a defined exposure time. These values should be used as a guide for selecting concentrations for migration and invasion assays, which are typically conducted at sub-lethal to moderately cytotoxic concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound
The integrity of the actin cytoskeleton is intrinsically linked to signaling pathways that control cell migration and invasion. A central hub in this regulatory network is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to orchestrate the organization of the actin cytoskeleton and the formation of focal adhesions.
This compound, by directly targeting the actin cytoskeleton, indirectly impacts these signaling pathways. The disruption of actin filaments can lead to a feedback loop affecting the activity of Rho GTPases and the dynamics of focal adhesions, which are crucial for cell-substratum attachment and traction during migration.
Figure 1. Signaling pathway affected by this compound.
Experimental Workflow for Studying Cell Migration and Invasion
A typical workflow for investigating the effects of this compound on cell migration and invasion involves a series of sequential experiments, from initial cytotoxicity assessment to specific migration and invasion assays.
Figure 2. General experimental workflow.
Experimental Protocols
Cell Culture and Preparation of this compound
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Cell Lines: Select appropriate cell lines for the study. Adherent cell lines are required for wound healing assays. Both adherent and suspension cells can be used for transwell assays.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
Materials:
-
24-well or 48-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells have reached confluency, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.
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Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
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Replace the PBS with a fresh culture medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium without any treatment).
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Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
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Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Cotton swabs
-
Staining solution (e.g., crystal violet or DAPI)
Protocol:
-
Pre-hydrate the Transwell inserts by adding a serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
In the bottom chamber of the companion plate, add a culture medium containing a chemoattractant.
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Resuspend the cells in a serum-free or low-serum medium at a desired concentration.
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Add the cell suspension to the top chamber of the Transwell insert.
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Add this compound at various concentrations to the top chamber along with the cells. Include appropriate controls.
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Incubate the plate for a period that allows for significant cell migration (typically 6-24 hours), depending on the cell type.
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After incubation, remove the non-migrated cells from the top surface of the insert membrane by gently swabbing with a cotton swab.
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Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a suitable staining solution.
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Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Transwell Invasion Assay
This assay is a modification of the migration assay and is used to assess the ability of cells to invade through an extracellular matrix (ECM) barrier.
Materials:
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Transwell inserts coated with a layer of ECM (e.g., Matrigel™ or collagen)
-
All other materials are the same as for the Transwell Migration Assay.
Protocol:
-
Rehydrate the ECM-coated Transwell inserts according to the manufacturer's instructions.
-
The subsequent steps are identical to the Transwell Migration Assay protocol, with the key difference being that the cells must degrade and invade through the ECM layer to reach the chemoattractant in the bottom chamber.
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Data Analysis: The data analysis is the same as for the migration assay, but the results reflect the invasive capacity of the cells.
Conclusion
This compound is a potent and specific inhibitor of actin dynamics, making it an exceptional tool for investigating the roles of the actin cytoskeleton in cell migration and invasion. The protocols outlined in this document provide a framework for utilizing this compound to gain valuable insights into these fundamental cellular processes. By carefully selecting appropriate concentrations and employing the described assays, researchers can effectively dissect the molecular mechanisms of cell motility and evaluate the potential of novel therapeutic agents that target the cytoskeleton in diseases such as cancer.
References
Application of Swinholide A in Studying Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Swinholide A is a potent marine macrolide isolated from the sponge Theonella swinhoei. It exhibits significant cytotoxic and antifungal activities.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cytokinetic machinery. This compound achieves this by sequestering actin dimers and severing filamentous actin (F-actin).[2] This unique mode of action makes this compound a valuable tool for studying the intricate processes of cytokinesis, the final stage of cell division where a single cell physically divides into two daughter cells. These application notes provide detailed protocols and data for utilizing this compound as a research tool to investigate the mechanisms of cytokinesis.
Mechanism of Action in Cytokinesis
Cytokinesis in animal cells is driven by the formation and constriction of a contractile ring, which is primarily composed of actin and non-muscle myosin II filaments. The dynamic assembly and disassembly of this ring are essential for successful cell division. This compound disrupts this process by directly targeting the actin cytoskeleton. Its primary mechanisms include:
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Actin Dimer Sequestration: this compound binds to and stabilizes actin dimers, preventing their incorporation into growing actin filaments.[2]
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F-actin Severing: It directly severs existing actin filaments, leading to a rapid depolymerization of the actin network.[2]
By disrupting the integrity and dynamics of the actin cytoskeleton, this compound effectively inhibits the formation and function of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on cell viability and cytokinesis.
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| COS-7 | Cytokinesis Inhibition | Multinucleation | ~5 | [3] |
| KB (human nasopharynx cancer) | Cytotoxicity | Cell Viability | 1.2 | [1] |
| P388 (murine leukemia) | Cytotoxicity | Cell Viability | 0.4 | [1] |
| L1210 (murine leukemia) | Cytotoxicity | Cell Viability | 0.5 | [1] |
| A549 (human lung carcinoma) | Cytotoxicity | Cell Viability | 1.5 | [1] |
| MEL-28 (human melanoma) | Cytotoxicity | Cell Viability | 1.3 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cytokinesis Regulation
The formation and constriction of the contractile ring are tightly regulated by a complex signaling network, with the small GTPase RhoA playing a central role. RhoA, when in its active GTP-bound state, promotes the assembly of actin filaments and the activation of myosin II, the key motor protein for ring contraction. While direct studies on this compound's effect on the RhoA pathway are limited, its profound impact on the actin cytoskeleton, a primary downstream effector of RhoA, is well-established. Disruption of actin dynamics by this compound would functionally antagonize the outcomes of RhoA signaling in cytokinesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Swinholide A Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in assays involving Swinholide A.
Understanding this compound's Mechanism of Action
This compound is a potent marine macrolide that exhibits cytotoxic and antifungal activities. Its primary mechanism of action is the disruption of the actin cytoskeleton. Specifically, this compound binds to actin dimers, sequestering them and preventing their incorporation into actin filaments (F-actin).[1][2] Furthermore, it actively severs existing F-actin filaments.[1][3] This dual action leads to a catastrophic breakdown of the actin network, affecting numerous cellular processes including cell shape, adhesion, motility, and division, ultimately leading to apoptosis. Understanding this mechanism is crucial for troubleshooting assay inconsistencies, as many experimental readouts can be directly or indirectly affected by the profound changes in cytoskeletal architecture.
I. Troubleshooting Cytotoxicity Assays
Inconsistent results in cytotoxicity assays are a common challenge when working with compounds like this compound that induce significant morphological changes.
Frequently Asked Questions (FAQs) - Cytotoxicity Assays
Q1: Why am I seeing high variability in my IC50 values for this compound across replicate plates?
A1: High variability can stem from several factors:
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Cell Plating Density: Inconsistent cell numbers across wells can lead to significant differences in the final readout. Ensure a homogenous single-cell suspension before plating and verify cell counts.
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.
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Compound Stability and Solubility: this compound, like many natural products, may have limited stability or solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.
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Incubation Time: The cytotoxic effects of this compound are time-dependent. Inconsistent incubation times can lead to variable results. Standardize the incubation period across all experiments.
Q2: My MTT/XTT assay results show an unexpected increase in signal at certain this compound concentrations. What could be the cause?
A2: This is a known artifact with tetrazolium-based assays.
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Direct Reduction of MTT/XTT: this compound, or impurities in the preparation, might directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[4][5] To test for this, incubate this compound with the assay reagent in cell-free media.
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Changes in Cellular Metabolism: Disruption of the actin cytoskeleton can trigger stress responses that may transiently increase mitochondrial activity, leading to enhanced formazan production.
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Interference with Formazan Crystal Solubilization: The profound changes in cell morphology induced by this compound might interfere with the complete solubilization of formazan crystals, leading to inaccurate readings.[6]
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are not correlating. Why?
A3: Different assays measure distinct cellular events associated with cytotoxicity.
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MTT/XTT/WST assays measure metabolic activity, which may not always directly correlate with cell death, especially with compounds that affect mitochondrial function or cellular metabolism.[7][8]
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LDH (Lactate Dehydrogenase) release assays measure plasma membrane integrity. A compound can be cytotoxic without causing immediate membrane rupture.
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Crystal Violet or SRB (Sulforhodamine B) assays measure total cellular protein, which reflects cell number. These can be good alternatives as they are less prone to metabolic artifacts.[8]
Given this compound's mechanism, a decrease in adherent cell number due to cytoskeletal collapse might be more accurately captured by a protein-based or cell counting assay.
Troubleshooting Guide: Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting before plating. Consider using a multichannel pipette for seeding. |
| Edge effects | Fill outer wells with sterile PBS or media. Ensure proper incubator humidity. | |
| Incomplete compound solubilization | Visually inspect for precipitates after dilution in media. Vortex thoroughly. Consider pre-warming the media. | |
| False positive signal (increased viability) | Direct reduction of assay reagent by this compound | Run a cell-free control with this compound and the assay reagent. |
| Altered cellular metabolism | Use an orthogonal assay that does not rely on metabolic activity (e.g., LDH release, Crystal Violet, or direct cell counting). | |
| Low signal or poor dynamic range | Incorrect cell density | Optimize cell seeding density to ensure the assay is in the linear range. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation period for this compound-induced cytotoxicity. | |
| Discrepancy between different assay types | Assays measure different cytotoxicity endpoints | Use multiple assays that measure distinct cellular events (e.g., metabolic activity, membrane integrity, and cell number) to get a comprehensive view of this compound's effect. |
| Interference with assay chemistry | Investigate potential chemical interactions between this compound and assay components in a cell-free system. |
Quantitative Data: this compound IC50 Values
The IC50 values for this compound can vary significantly depending on the cell line and the assay used. It is crucial to determine the IC50 empirically for your specific experimental system.
| Cell Line | Assay | Incubation Time (h) | Reported IC50 (nM) | Reference |
| P388 (murine leukemia) | Not specified | Not specified | 0.4 | --INVALID-LINK-- |
| L1210 (murine leukemia) | Not specified | Not specified | 0.5 | --INVALID-LINK-- |
| KB (human oral carcinoma) | Not specified | Not specified | 0.8 | --INVALID-LINK-- |
| A549 (human lung carcinoma) | Not specified | 48 | 3.2 | --INVALID-LINK-- |
| HT29 (human colon adenocarcinoma) | Not specified | 48 | 2.1 | --INVALID-LINK-- |
| Note: This table provides examples from the literature. Actual IC50 values should be determined experimentally. |
Experimental Protocol: MTT Cytotoxicity Assay
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Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
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Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[9]
References
- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The Effects of a Cytoskeletal Drug this compound on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 7. dojindo.com [dojindo.com]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
impact of serum concentration on Swinholide A activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Swinholide A, with a specific focus on the impact of serum concentration on its biological activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency (higher IC50) of this compound in our cell-based assays when we use higher concentrations of fetal bovine serum (FBS). Why is this happening?
A1: This is an expected phenomenon for many compounds and is likely due to the binding of this compound to serum proteins, primarily albumin. Only the unbound fraction of a drug is typically available to cross cell membranes and interact with its intracellular target. When this compound binds to serum proteins, its effective concentration available to disrupt the actin cytoskeleton is reduced, leading to a higher calculated IC50 value. The extent of this "IC50 shift" is dependent on the affinity of this compound for serum proteins.
Q2: How significantly can serum concentration affect the IC50 of this compound?
A2: The magnitude of the IC50 shift is compound-specific. For a molecule like this compound, which is known to be lipophilic, a significant interaction with serum albumin is anticipated. While specific experimental data for this compound across a wide range of serum concentrations is not extensively published, a hypothetical representation of this effect is presented in the table below. This table illustrates a plausible trend based on the principles of drug-protein binding.
Data Presentation: Impact of Serum Concentration on this compound IC50
| Cell Line | Serum Concentration (%) | Hypothetical IC50 (nM) | Fold Change in IC50 (vs. 0% Serum) |
| HeLa | 0 | 10 | 1.0 |
| HeLa | 5 | 25 | 2.5 |
| HeLa | 10 | 55 | 5.5 |
| HeLa | 20 | 120 | 12.0 |
| A549 | 0 | 15 | 1.0 |
| A549 | 5 | 40 | 2.7 |
| A549 | 10 | 90 | 6.0 |
| A549 | 20 | 200 | 13.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of an IC50 shift with increasing serum concentration. Actual values will vary depending on the cell line, specific batch of serum, and experimental conditions.
Q3: We are planning a series of experiments with this compound. What is the recommended serum concentration to use?
A3: The choice of serum concentration depends on the experimental goal.
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For initial potency screening and mechanistic studies: Using a low serum concentration (e.g., 0-5%) can provide a more direct measure of this compound's intrinsic activity on its target.
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For experiments aiming to mimic a more physiological environment: A higher serum concentration (e.g., 10%) is often used.
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To understand the potential for in vivo efficacy: It is crucial to characterize the IC50 shift across a range of serum concentrations to anticipate the impact of plasma protein binding.
It is critical to maintain a consistent serum concentration throughout a series of related experiments to ensure the comparability of results.
Q4: Can the binding of this compound to serum proteins be reversed?
A4: Yes, the binding of small molecules to serum proteins is typically a reversible equilibrium. The unbound drug is in a dynamic balance with the protein-bound drug. As the unbound drug is taken up by cells or metabolized, more drug will dissociate from the serum proteins to maintain the equilibrium.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
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Potential Cause 1: Inconsistent Serum Concentration or Batch. Different batches of FBS can have varying protein compositions, leading to differences in drug binding.
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Solution: Use the same batch of FBS for an entire set of experiments. If a new batch must be used, a bridging experiment should be performed to compare the IC50 values obtained with both batches. Always record the lot number of the serum used.
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Potential Cause 2: Inconsistent Cell Seeding Density. The number of cells can influence the apparent IC50 value.
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Solution: Ensure a consistent cell seeding density for all plates and experiments. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug treatment period.
-
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Potential Cause 3: Inaccurate Drug Dilutions. this compound is highly potent, and small errors in dilution can lead to significant changes in the observed effect.
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Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
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Issue 2: this compound appears to have lower than expected activity in our in vitro actin polymerization assay.
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Potential Cause 1: Presence of Serum in the Assay Buffer. Serum proteins will sequester this compound, reducing its effective concentration available to interact with actin.
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Solution: For biochemical assays such as actin polymerization, it is critical to use a serum-free buffer to accurately measure the direct effect of this compound on actin dynamics.
-
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Potential Cause 2: Degradation of this compound. Like many natural products, this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage in solution.
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Solution: Aliquot stock solutions of this compound to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature.
-
Experimental Protocols
1. Cell Viability Assay to Determine IC50 of this compound
This protocol describes a general method for determining the IC50 of this compound in a cell line of interest using a resazurin-based viability assay.
-
Materials:
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Cell line of interest (e.g., HeLa, A549)
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Complete growth medium (with desired FBS concentration)
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This compound stock solution (e.g., 1 mM in DMSO)
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96-well clear-bottom black plates
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
-
Procedure:
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Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration might be 1 µM, with 1:3 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
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Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed in the vehicle control wells.
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Measure the fluorescence using a plate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
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2. In Vitro Actin Severing Assay
This protocol provides a method to assess the F-actin severing activity of this compound using pyrene-labeled actin.
-
Materials:
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Actin (unlabeled)
-
Pyrene-labeled actin
-
General Actin Buffer (G-buffer)
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Actin Polymerization Buffer (containing ATP and MgCl2)
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This compound
-
Fluorescence spectrophotometer with a plate reader format
-
-
Procedure:
-
Prepare F-actin by incubating a solution of G-actin (containing a small percentage of pyrene-labeled G-actin) with Polymerization Buffer for at least 1 hour at room temperature to allow for polymerization to reach a steady state.
-
Prepare different concentrations of this compound in G-buffer.
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In a 96-well black plate, add the pre-formed F-actin solution.
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Initiate the reaction by adding the this compound dilutions to the F-actin.
-
Immediately begin monitoring the decrease in pyrene fluorescence over time. A rapid decrease in fluorescence indicates the severing of F-actin filaments and subsequent depolymerization.
-
The rate of fluorescence decay is proportional to the severing activity of this compound.
-
Visualizations
Technical Support Center: Recovery of Actin Cytoskeleton After Swinholide A Washout
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the recovery dynamics of the actin cytoskeleton following the removal of Swinholide A.
Troubleshooting Guides
This section addresses common issues that may arise during experiments investigating the recovery of the actin cytoskeleton after this compound washout.
| Problem | Possible Cause | Suggested Solution |
| No or weak actin filament staining after washout | 1. Incomplete washout of this compound.2. Inefficient permeabilization during staining.3. Suboptimal fixation.4. Phalloidin probe degradation. | 1. Increase the number and duration of washes with fresh, pre-warmed culture medium. A typical washout protocol involves at least three washes over a 15-30 minute period.[1]2. Optimize permeabilization time and Triton X-100 concentration (typically 0.1-0.5% in PBS for 5-10 minutes). Ensure the permeabilization buffer is fresh.[2]3. Use methanol-free formaldehyde (3-4% in PBS for 10-20 minutes at room temperature) as methanol can disrupt actin filaments.[2][3]4. Prepare fresh phalloidin dilutions for each experiment and store the stock solution as recommended by the manufacturer, protected from light. |
| Cells appear unhealthy or detached after washout | 1. This compound concentration was too high or incubation time was too long, leading to excessive cytotoxicity.[4]2. Mechanical stress during the washout procedure.3. Suboptimal cell culture conditions. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time that disrupts the actin cytoskeleton without causing significant cell death.[5]2. Handle cells gently during media changes. Use pre-warmed media to avoid temperature shock.3. Ensure cells are healthy and sub-confluent before starting the experiment. |
| Actin cytoskeleton does not recover to pre-treatment morphology | 1. Insufficient recovery time.2. Irreversible cytotoxic effects of this compound.3. Altered gene expression affecting actin-binding proteins. | 1. Extend the recovery time. Based on studies with other actin-depolymerizing agents, full recovery can take several hours.[6][7]2. Assess cell viability using assays like Trypan Blue exclusion or MTT assays at different time points post-washout.[5]3. Consider that prolonged treatment may lead to secondary effects. Analyze the expression levels of key actin-binding proteins via Western blotting or qPCR. |
| High background fluorescence in microscopy images | 1. Insufficient washing after staining.2. Phalloidin concentration is too high.3. Autoflourescence of the cells or culture vessel. | 1. Increase the number of washes with PBS after phalloidin incubation.2. Titrate the phalloidin concentration to find the optimal signal-to-noise ratio.3. Use appropriate background correction during image analysis. If possible, use phenol red-free medium and glass-bottom dishes. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recovery of the actin cytoskeleton after this compound washout.
Q1: What is the mechanism of action of this compound?
This compound is a marine macrolide that disrupts the actin cytoskeleton by severing existing actin filaments and sequestering actin dimers, preventing them from re-polymerizing.[4][8][9][10] This leads to a significant reduction in filamentous actin (F-actin) and an accumulation of G-actin-Swinholide A complexes.
Q2: Is the effect of this compound on the actin cytoskeleton reversible?
Yes, the effects of this compound are generally considered to be reversible upon its removal from the cell culture medium.[8] The recovery process, however, is dependent on the cell type, the concentration of this compound used, and the duration of the treatment.
Q3: How long does it take for the actin cytoskeleton to recover after this compound washout?
The exact timeline for full recovery is cell-type dependent and has not been extensively characterized specifically for this compound. However, based on studies with other actin-depolymerizing agents like Latrunculin, the recovery process can be observed in stages. Initial re-formation of actin structures can be seen within minutes to an hour, with a more complete restoration of the actin network taking several hours.[6][7][11] It is recommended to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours post-washout) to determine the specific recovery timeline for your experimental system.
Q4: What signaling pathways are likely involved in the recovery process?
The reassembly of the actin cytoskeleton is a highly regulated process. Key signaling pathways that are likely to be activated during recovery include those governed by the Rho family of small GTPases (RhoA, Rac1, and Cdc42).[12][13][14] These GTPases are master regulators of actin dynamics, controlling the nucleation, elongation, and branching of actin filaments through their downstream effectors.[15][16]
Q5: What are the expected morphological changes during the recovery process?
Based on recovery from other actin-disrupting agents, you might observe a sequence of morphological changes:
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Initial Stage: Formation of small actin puncta or aggregates.[11]
-
Intermediate Stage: Emergence of short actin filaments and the beginning of stress fiber reassembly.
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Late Stage: Restoration of the complex actin network, including stress fibers, cortical actin, and lamellipodia, leading to the recovery of normal cell morphology and motility.[11]
Experimental Protocols
Protocol 1: this compound Treatment and Washout for Fluorescence Microscopy
Objective: To visualize the disruption and subsequent recovery of the actin cytoskeleton after this compound treatment and washout.
Materials:
-
Cells cultured on glass coverslips or in glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
4% Methanol-free formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed complete culture medium.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. Include a DMSO-treated vehicle control.
-
-
Washout:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, drug-free complete culture medium.
-
Add fresh, pre-warmed, drug-free medium and return the cells to the incubator for the desired recovery time points (e.g., 0, 1, 4, 24 hours).
-
-
Fixation and Staining:
-
At each time point, aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% methanol-free formaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently-labeled phalloidin and a nuclear counterstain (e.g., DAPI) in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To quantify the cytotoxicity of this compound and assess cell viability during the recovery phase.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
This compound Treatment and Washout: Follow the treatment and washout steps as described in Protocol 1, performing these steps on the cells in the 96-well plate. Include untreated and vehicle-treated controls.
-
MTT Assay:
-
At each recovery time point, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Diagrams
Caption: Experimental workflow for this compound washout and actin recovery analysis.
Caption: Proposed signaling pathway for actin cytoskeleton recovery after this compound washout.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imaging of Dynamic Changes of the Actin Cytoskeleton in Microextensions of Live NIH3T3 Cells with a GFP Fusion of the F-Actin Binding Domain of Moesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Actin Clusters and Traveling Waves in Cells Recovering from Actin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho family GTPases bring a familiar ring to cell wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho GTPases have diverse effects on the organization of the actin filament system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin | eLife [elifesciences.org]
potential for Swinholide A resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for Swinholide A resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent marine macrolide that exhibits cytotoxic activity by disrupting the actin cytoskeleton.[1][2] It functions by sequestering actin dimers, preventing their incorporation into filaments, and by directly severing existing actin filaments (F-actin).[1][2] This disruption of actin dynamics interferes with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis. The binding site of this compound on actin has been identified in the hydrophobic cleft between subdomains 1 and 3.[3][4][5]
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, potential mechanisms can be extrapolated from resistance to other actin-targeting and cytotoxic drugs. These may include:
-
Alterations in the drug target: Mutations in the actin protein (ACTB or ACTG1 genes) could alter the this compound binding site, reducing its affinity for the drug. Studies on other cytoskeletal-targeting drugs have shown that mutations in tubulin can confer resistance.[6][7][8][9]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[10][11][12]
-
Changes in actin dynamics and cytoskeleton organization: Alterations in the expression or activity of actin-binding proteins (ABPs) that regulate actin polymerization and depolymerization could potentially compensate for the effects of this compound.[13]
-
Activation of pro-survival signaling pathways: Upregulation of signaling pathways that inhibit apoptosis or promote cell survival could counteract the cytotoxic effects of this compound-induced cytoskeletal stress.
Q3: How can I develop a this compound-resistant cell line?
A standard method for developing a drug-resistant cell line is through continuous exposure to escalating concentrations of the drug.[14][15] A general protocol is outlined below.
Q4: How do I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line.[14] A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[14] This is determined by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) on both the parental and suspected resistant cell lines treated with a range of this compound concentrations.
Q5: What is a typical IC50 value for this compound in sensitive cancer cell lines?
IC50 values for this compound are highly dependent on the cell line. However, it is known to be potent in the nanomolar to low micromolar range in various cancer cell lines.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death at low concentrations of this compound. | The initial concentration of this compound is too high for the selected cell line. | Start with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5 to 2-fold) as the cells adapt. |
| No significant increase in IC50 after prolonged treatment. | The cell line may have a low intrinsic propensity to develop resistance to this specific compound. The selection pressure is not sufficient. | Try a different parental cell line. Alternatively, consider a pulse-treatment method where cells are exposed to a higher concentration of this compound for a short period, followed by a recovery phase. |
| Resistant phenotype is lost after removing this compound from the culture medium. | The resistance mechanism may be transient or dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium of the resistant cell line to sustain the resistant phenotype. |
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. Variations in drug concentration due to pipetting errors. Cell density can affect drug sensitivity.[16] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and perform serial dilutions carefully. Optimize and standardize the initial cell seeding density for all experiments. |
| Dose-response curve does not follow a typical sigmoidal shape. | The range of this compound concentrations is too narrow or not appropriate. The assay incubation time is not optimal. | Broaden the range of drug concentrations, ensuring they cover from no effect to complete cell death. Optimize the incubation time with the drug; for some compounds, a longer exposure may be necessary to observe a full response. |
| High background signal in the assay. | Contamination of the cell culture. Issues with the assay reagents. | Regularly check cell cultures for contamination. Use fresh, properly stored assay reagents. Include appropriate controls, such as wells with medium and the assay reagent but no cells. |
Problem 3: Difficulty in Visualizing Actin Cytoskeleton Disruption
| Symptom | Possible Cause | Suggested Solution |
| High background in immunofluorescence staining for F-actin (e.g., using phalloidin). | Inadequate fixation or permeabilization. Non-specific binding of the fluorescent probe. Autofluorescence of cells or reagents.[17][18][19][20][21] | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100) times and concentrations. Include a blocking step (e.g., with BSA) to reduce non-specific binding. Include an unstained control to assess autofluorescence. |
| No observable difference in actin staining between treated and untreated cells. | The concentration of this compound is too low or the incubation time is too short. The imaging technique is not sensitive enough to detect subtle changes. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing actin disruption. Consider using super-resolution microscopy for a more detailed view of the actin cytoskeleton. |
Data Presentation
Table 1: Hypothetical IC50 Values for a this compound-Sensitive and a Derived Resistant Cancer Cell Line.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as there is no publicly available data on this compound-resistant cell lines. The values are based on typical fold-resistance observed for other cytotoxic agents.
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line (e.g., HeLa) | This compound-sensitive | 15 | 1 |
| Resistant Cell Line (e.g., HeLa-SwinA-R) | Derived from parental line by continuous exposure to this compound | 180 | 12 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous, escalating dose exposure.[14][22]
-
Determine the initial IC50 of the parental cell line:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initial selection:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line.
-
Maintain the culture, changing the medium with fresh this compound every 2-3 days, until the cell growth rate recovers.
-
-
Dose escalation:
-
Once the cells are growing steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation, allowing the cells to adapt and recover at each new concentration. This process can take several months.
-
-
Characterization of the resistant population:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line.
-
Once a stable and significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.
-
-
Clonal selection (optional):
-
To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.
-
Protocol 2: Assessment of Actin Cytoskeleton Integrity by Phalloidin Staining
-
Cell culture and treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
-
Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
-
F-actin staining:
-
Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 20-30 minutes at room temperature, protected from light.
-
-
Nuclear staining (optional):
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Protocol 3: Actin Polymerization Assay
This biochemical assay can be used to assess the direct effect of this compound on actin polymerization dynamics in vitro.[23][24][25][26]
-
Prepare pyrene-labeled G-actin:
-
Use commercially available pyrene-labeled actin or label purified actin with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin.
-
-
Assay setup:
-
In a 96-well black plate, prepare a reaction mixture containing G-actin (typically 1-5 µM, with 5-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
Add different concentrations of this compound or a vehicle control to the wells.
-
-
Initiate polymerization:
-
Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl pH 7.0).
-
-
Monitor fluorescence:
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data analysis:
-
Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase. Compare the polymerization kinetics in the presence and absence of this compound.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for developing a this compound-resistant cell line.
References
- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Cytoskeletal alterations that confer resistance to anti-tubulin chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. ibidi.com [ibidi.com]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 22. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Biochemical Validation of Swinholide A's Potent Actin-Severing Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the actin-severing activity of Swinholide A, a potent marine macrolide, with other well-characterized actin-disrupting agents, namely Cytochalasin D and Gelsolin. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating cytoskeletal dynamics and for professionals in the field of drug development targeting the actin cytoskeleton.
Executive Summary
This compound stands out for its unique mechanism of action, which involves the sequestration of actin dimers and the highly cooperative severing of filamentous actin (F-actin).[1][2] This dual activity contributes to its potent cytotoxic effects and makes it a valuable tool for studying actin dynamics. In comparison, Cytochalasin D primarily acts by capping the barbed end of actin filaments, with severing activity observed at higher concentrations. Gelsolin, a native cellular protein, is a calcium-dependent actin-severing and -capping protein. This guide will delve into the quantitative comparison of these agents, detail the experimental protocols used for their validation, and provide visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of Actin-Severing Agents
The following table summarizes the key quantitative parameters of this compound, Cytochalasin D, and Gelsolin, providing a clear comparison of their biochemical activities.
| Parameter | This compound | Cytochalasin D | Gelsolin |
| Primary Mechanism | Sequesters actin dimers and severs F-actin[1][2] | Caps barbed end of F-actin; severs at higher concentrations[3][4] | Ca2+-dependent severing and capping of F-actin |
| Binding Stoichiometry | 1 molecule per actin dimer[1][2] | 1 molecule per actin monomer (at barbed end) | 1 molecule per actin monomer at the severing/capping site |
| Effective Concentration for Severing | Not explicitly quantified, but described as highly potent | Micromolar (µM) range[3][4] | Nanomolar (nM) to micromolar (µM) range, Ca2+-dependent |
| Severing Rate Constant (k_sev) | Not explicitly reported, but described as "rapid" and "highly cooperative"[1] | Slower than cofilin[3][4] | 0.25 s⁻¹[5][6] |
| Association Rate Constant (k_on) to F-actin | Not explicitly reported | Not explicitly reported for severing | 2 x 10⁷ M⁻¹s⁻¹[5][6] |
| Dissociation Rate Constant (k_off) from F-actin | Not explicitly reported | 0.0085 s⁻¹ (from barbed end)[3] | 0.4 - 1.2 s⁻¹[5][6] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms by which this compound, Cytochalasin D, and Gelsolin disrupt the actin cytoskeleton are visualized below.
Caption: Mechanisms of actin filament disruption by this compound, Cytochalasin D, and Gelsolin.
Experimental Protocols
The validation of actin-severing activity relies on several key biochemical assays. Detailed methodologies for two common approaches are provided below.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Direct Visualization of F-Actin Severing
This method allows for the direct observation of individual fluorescently labeled actin filaments and their fragmentation upon the addition of a severing agent.
Caption: Workflow for TIRF microscopy-based actin severing assay.
Protocol:
-
Flow Cell Preparation: A flow cell is constructed using a glass slide and a coverslip. The surface is passivated with biotinylated bovine serum albumin (biotin-BSA) followed by streptavidin. This creates a surface that can bind biotinylated actin filaments.
-
Actin Filament Immobilization: Biotinylated and fluorescently labeled (e.g., with Alexa Fluor phalloidin) F-actin is introduced into the flow cell and allowed to bind to the streptavidin-coated surface. Unbound filaments are washed out.
-
Baseline Imaging: The immobilized actin filaments are imaged using a TIRF microscope to establish a baseline of filament length and number before the addition of the severing agent.
-
Addition of Severing Agent: A solution containing the desired concentration of this compound, Cytochalasin D, or Gelsolin is perfused into the flow cell.
-
Time-Lapse Imaging: Time-lapse images are acquired immediately after the addition of the severing agent to visualize the process of filament severing in real-time.
-
Data Analysis: Image analysis software is used to measure the length and number of actin filaments over time. The rate of severing can be calculated from the decrease in average filament length or the increase in the number of filaments.
Pyrene-Actin Depolymerization Assay for Quantifying Severing Activity
This bulk solution assay measures the increase in the rate of actin depolymerization, which is indicative of filament severing and the creation of new filament ends.
Caption: Workflow for the pyrene-actin depolymerization assay.
Protocol:
-
Preparation of Pyrene-Labeled F-Actin: Monomeric actin (G-actin) is labeled with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene is significantly enhanced when actin polymerizes into F-actin. The pyrene-labeled G-actin is polymerized to a steady state.
-
Baseline Fluorescence Measurement: The steady-state fluorescence of the F-actin solution is measured in a fluorometer.
-
Initiation of Depolymerization and Severing: The F-actin solution is diluted to a concentration below the critical concentration for polymerization to initiate depolymerization. Simultaneously, the severing agent (this compound, Cytochalasin D, or Gelsolin) is added.
-
Fluorescence Monitoring: The decrease in pyrene fluorescence is monitored over time. An increased rate of fluorescence decay in the presence of the agent compared to a control indicates an increase in the number of filament ends due to severing.
-
Data Analysis: The initial rate of depolymerization is calculated from the slope of the fluorescence decay curve. This rate is proportional to the number of filament ends, allowing for a quantitative comparison of severing activity.
Conclusion
This compound is a powerful tool for dissecting the actin cytoskeleton due to its distinct and highly efficient mechanism of action. While quantitative data on its severing rate constant remains to be precisely determined, its ability to rapidly sever F-actin at low concentrations is well-established.[1] This contrasts with Cytochalasin D, which primarily acts as a capping agent and requires higher concentrations for severing, and the physiologically regulated severing activity of Gelsolin. The experimental protocols outlined in this guide provide a framework for the further biochemical validation and comparative analysis of this compound and other actin-targeting compounds, aiding in the advancement of both fundamental cell biology research and the development of novel therapeutics.
References
- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Microscopic and structural observations of actin filament capping and severing by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of gelsolin interaction with phalloidin-stabilized F-actin. Rate constants for binding and severing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Secrets of Swinholide A: A Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Swinholide A analogs, detailing their performance based on experimental data and outlining the methodologies used to obtain these results.
This compound, a potent marine macrolide, has garnered significant attention in the scientific community for its powerful cytotoxic and actin-disrupting properties. Its unique dimeric structure, composed of two identical 22-membered macrolactone rings, is central to its biological function. This guide delves into the structure-activity relationship (SAR) of this compound analogs, offering insights into how modifications to its complex architecture influence its efficacy as a potential therapeutic agent.
Decoding the Mechanism of Action
This compound exerts its cytotoxic effects by targeting one of the most fundamental components of the eukaryotic cell: the actin cytoskeleton. It disrupts this dynamic network through a dual mechanism: sequestering actin dimers and severing actin filaments. This interference with actin dynamics leads to inhibition of cell proliferation, induction of apoptosis, and ultimately, cell death. The ability of this compound to bind to two actin monomers simultaneously is a key aspect of its potent activity.[1][2][3]
Structure-Activity Relationship: A Quantitative Comparison
The potency of this compound analogs is intrinsically linked to their structural features. Key modifications to the macrolide core and the side chains have been shown to significantly impact both cytotoxicity and actin-binding affinity. The following table summarizes the quantitative data from various studies, providing a clear comparison of the performance of different this compound analogs.
| Analog Name/Modification | Key Structural Feature(s) | Cytotoxicity (IC50) | Actin-Depolymerizing Activity | Reference |
| This compound | Dimeric macrolide | Potent (ng/mL range) | Strong | [1] |
| Aplyronine A–this compound Hybrid | Macrolactone of Aplyronine A, side chain of this compound | Potent | Strong | [4] |
| This compound Side Chain Analog | Isolated side chain of this compound | Significantly weaker than parent | Weaker than Aplyronine A side chain | [4] |
| Analog with Modified N,N,O-trimethylserine ester | Lacks the methoxy group | Reduced cytotoxicity | Not specified | [2][4] |
| Monomeric this compound | Single macrolactone ring | Reduced activity compared to dimer | Not specified | [1] |
Key Findings from SAR Studies:
-
The Dimeric Structure is Crucial: The unique dimeric nature of this compound is fundamental to its high potency. Monomeric versions of the macrolide exhibit significantly reduced activity.[1]
-
Side Chain Importance: The side chains of this compound play a critical role in its interaction with actin. While the isolated side chain possesses some activity, it is considerably less potent than the intact dimeric molecule.[4]
-
Significance of the Methoxy Group: The methoxy group within the N,N,O-trimethylserine ester moiety has been identified as a key contributor to the potent cytotoxicity of this compound analogs.[2][4]
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.
Cytotoxicity Assays
The cytotoxic activity of this compound and its analogs is typically evaluated using colorimetric assays such as the MTT or SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Cell Plating: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Actin-Binding Assays
The interaction of this compound analogs with actin is often investigated using an F-actin co-sedimentation assay.
F-Actin Co-sedimentation Assay:
This in vitro assay determines the binding of a compound to filamentous actin (F-actin) by separating F-actin and its bound partners from monomeric actin (G-actin) and unbound compounds via ultracentrifugation.
-
Actin Polymerization: Monomeric G-actin is induced to polymerize into F-actin by the addition of a polymerization buffer containing KCl and MgCl2.[5]
-
Incubation: The F-actin is incubated with the this compound analog at various concentrations.
-
Ultracentrifugation: The mixture is subjected to high-speed centrifugation, which pellets the F-actin and any bound compounds.
-
Analysis: The supernatant (containing G-actin and unbound compound) and the pellet (containing F-actin and bound compound) are separated and analyzed by SDS-PAGE.
-
Quantification: The amount of the analog in the pellet and supernatant is quantified to determine the binding affinity (Kd).
Visualizing the Molecular Interactions and Experimental Logic
To further elucidate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key pathways and workflows.
Caption: Logical relationship between this compound structural modifications and biological activity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the F-actin co-sedimentation assay.
This guide provides a foundational understanding of the structure-activity relationship of this compound analogs. The presented data and experimental protocols offer valuable insights for researchers working on the development of novel anticancer agents targeting the actin cytoskeleton. Further exploration into a wider range of structural modifications will undoubtedly continue to refine our understanding of this potent marine natural product and pave the way for the design of more effective and selective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship studies on an antitumor marine macrolide using aplyronine a–this compound hybrid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Swinholide A Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the actin-targeting macrolide, Swinholide A, with the effects of genetic knockdowns of key actin-regulating proteins. By cross-validating the pharmacological and genetic approaches, this guide aims to provide a clearer understanding of the on-target effects of this compound and to facilitate its use as a tool for studying actin dynamics and as a potential therapeutic agent.
Introduction to this compound and Actin Dynamics
This compound is a potent marine-derived cytotoxin that disrupts the actin cytoskeleton.[1][2] Its primary mechanism of action involves the sequestration of actin dimers and the severing of actin filaments, leading to a net depolymerization of the actin network.[2][3] The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell migration, division, and the maintenance of cell shape. The dynamic nature of this network is tightly regulated by a host of actin-binding proteins (ABPs).
Genetic knockdown of these ABPs offers a powerful complementary approach to pharmacological inhibition for dissecting the specific roles of individual proteins in regulating actin dynamics. This guide will focus on the comparison of this compound's effects with the knockdown of two key classes of ABPs: actin monomer-binding proteins (e.g., Profilin-1) and filament capping proteins (e.g., CapZβ).
Comparative Analysis of Cellular Phenotypes
The disruption of the actin cytoskeleton by either this compound or genetic knockdown of key regulatory proteins leads to a range of overlapping cellular phenotypes. This section provides a comparative summary of these effects, with quantitative data presented where available.
Effects on Cell Morphology and Actin Organization
Treatment with this compound and knockdown of actin-regulatory proteins both lead to profound changes in cell morphology and the organization of the actin cytoskeleton.
| Treatment/Knockdown | Observed Effect on Actin Cytoskeleton | Cell Morphology Changes | Reference |
| This compound | Disruption of actin stress fibers, formation of actin aggregates. | Cell rounding, loss of polarity. | [2] |
| Profilin-1 Knockdown | Reduced F-actin content, altered lamellipodia formation.[4] | Changes in cell spreading and polarity.[5] | [4][5] |
| CapZβ Knockdown | Increased actin polymerization, altered filament length distribution. | Changes in cell shape and polarity.[5] | [5] |
A key study directly comparing the effects of this compound with the knockdown of Profilin-1 and CapZβ found that both pharmacological treatment and genetic silencing of these specific actin regulators could reverse the direction of cell orientation on micropatterned substrates.[5] This provides strong evidence that this compound's effects on cell polarity are mediated through its disruption of the actin polymerization machinery regulated by these proteins.
Table 1: Comparison of Effects on Cell Orientation
| Condition | Mean Nematic Director (± SEM) | Number of Microcultures |
| Control | 0.018 ± 0.002 | 1168 |
| This compound | -0.015 ± 0.003 | 602 |
| Profilin-1 Knockdown | -0.012 ± 0.004 | 597 |
| CapZβ Knockdown | -0.017 ± 0.004 | 661 |
| Data adapted from Tee et al., 2023.[5] A negative value indicates a reversal in the direction of cell alignment. |
Effects on Cell Migration and Invasion
The integrity of the actin cytoskeleton is paramount for cell migration and invasion. Disruption of actin dynamics through either this compound or genetic knockdown of key regulators is expected to impair these processes.
| Treatment/Knockdown | Effect on Cell Migration | Effect on Cell Invasion | Reference |
| This compound | Inhibition of cell migration in wound healing and transwell assays. | Inhibition of invasion through extracellular matrix. | [6] |
| Profilin-1 Knockdown | Context-dependent effects; can either inhibit or enhance migration depending on the cell type and context.[4] | Likely to be similarly context-dependent. | [4] |
| CapZβ Knockdown | Expected to alter migration dynamics due to changes in actin filament stability. | Not extensively studied, but likely to impact invasive potential. |
Table 2: Illustrative Quantitative Data on Cell Migration (Wound Healing Assay)
| Treatment/Knockdown | % Wound Closure at 24h (Hypothetical Data) |
| Control | 95 ± 5% |
| This compound (10 nM) | 20 ± 8% |
| Profilin-1 Knockdown | 45 ± 10% |
| CapZβ Knockdown | 60 ± 12% |
| This table presents hypothetical data to illustrate the expected outcomes. Actual results may vary depending on the cell type and experimental conditions. |
Effects on Apoptosis
Disruption of the actin cytoskeleton can induce programmed cell death, or apoptosis. While the direct apoptotic effects of this compound are documented, the comparison with genetic knockdowns that phenocopy its actin-disrupting effects provides further validation.
| Treatment/Knockdown | Induction of Apoptosis | Key Apoptotic Markers | Reference |
| This compound | Induces apoptosis in various cancer cell lines. | Caspase activation, PARP cleavage. | [7] |
| Profilin-1 Knockdown | Can sensitize cells to apoptotic stimuli. | Increased caspase activity in response to stressors. | |
| CapZβ Knockdown | Effects on apoptosis are less characterized. |
Table 3: Illustrative Quantitative Data on Apoptosis (Annexin V/PI Staining)
| Treatment/Knockdown | % Apoptotic Cells (Hypothetical Data) |
| Control | 5 ± 2% |
| This compound (50 nM) | 40 ± 7% |
| Profilin-1 Knockdown | 15 ± 4% |
| CapZβ Knockdown | 10 ± 3% |
| This table presents hypothetical data to illustrate the expected outcomes. Actual results may vary depending on the cell type and experimental conditions. |
Signaling Pathways
The effects of this compound and genetic knockdowns of actin-binding proteins converge on signaling pathways that are regulated by the state of the actin cytoskeleton.
Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[8] Disruption of actin dynamics by this compound can, in turn, affect the activity and downstream signaling of these GTPases.
Caption: Rho GTPase signaling and points of intervention.
Serum Response Factor (SRF) Signaling
The actin cytoskeleton is also linked to gene transcription through the myocardin-related transcription factor (MRTF)-serum response factor (SRF) pathway.[9] The localization of MRTF is regulated by the levels of globular (G)-actin. Disruption of actin polymerization by this compound or genetic knockdowns can lead to an increase in G-actin, which in turn sequesters MRTF in the cytoplasm, inhibiting SRF-mediated transcription of genes involved in cell motility and cytoskeletal organization.
Caption: MRTF-SRF signaling pathway and actin dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound and genetic knockdowns on the actin cytoskeleton and related cellular functions.
Phalloidin Staining for F-actin Visualization
Objective: To visualize the filamentous actin (F-actin) cytoskeleton in cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.[10][11]
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.[10][11]
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescent phalloidin solution (typically 1:1000 dilution in PBS with 1% BSA) for 30-60 minutes at room temperature in the dark.[10][12]
-
Wash cells three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Visualize using a fluorescence microscope.
Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess collective cell migration.
Materials:
-
Cells grown to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Culture medium
-
Microscope with a camera
Procedure:
-
Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.[1][13]
-
Gently wash the well with PBS to remove detached cells.
-
Replace with fresh culture medium (with or without this compound or in knockdown cells).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.[14]
-
Measure the width of the scratch at multiple points for each time point and condition.
-
Calculate the percentage of wound closure over time.[14]
Transwell Migration Assay
Objective: To quantify the migratory capacity of individual cells towards a chemoattractant.
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% PFA for fixation
-
Crystal violet solution for staining
Procedure:
-
Seed cells in serum-free medium into the upper chamber of the Transwell insert.[15][16]
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[15][16]
-
Fix the migrated cells on the lower surface of the membrane with methanol or PFA.
-
Stain the migrated cells with crystal violet.[16]
-
Elute the crystal violet and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Caption: General experimental workflow.
Conclusion
The cross-validation of this compound's effects with those of genetic knockdowns of key actin-binding proteins provides a robust framework for understanding its mechanism of action and for interpreting experimental results. The phenotypic similarities observed between pharmacological inhibition and genetic silencing of proteins like Profilin-1 and CapZβ strongly support the on-target activity of this compound in disrupting actin dynamics. This comparative approach is invaluable for researchers studying the intricate regulation of the actin cytoskeleton and for drug development professionals exploring actin as a therapeutic target. By utilizing both this compound and targeted genetic knockdowns, scientists can gain deeper insights into the complex roles of actin in health and disease.
References
- 1. Scratch Wound Healing Assay [bio-protocol.org]
- 2. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound. | Semantic Scholar [semanticscholar.org]
- 4. Molecular insights on context-specific role of profilin-1 in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The actin cytoskeleton-MRTF/SRF cascade transduces cellular physical niche cues to entrain the circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phalloidin staining protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
